molecular formula C19H19NO4 B8720783 CC 5079 CAS No. 203394-55-2

CC 5079

Cat. No.: B8720783
CAS No.: 203394-55-2
M. Wt: 325.4 g/mol
InChI Key: QNZGJJKAOJFFSP-UHFFFAOYSA-N
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Description

CC 5079 is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom This compound features two methoxy-substituted phenyl rings connected by a propenenitrile bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CC 5079 can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

CC 5079 can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

In Vitro Studies

CC-5079 has shown significant antiproliferative effects across various cancer cell lines, with IC50 values ranging from 4.1 to 50 nmol/L . This potency is evident in multiple types of cancer, including colorectal and breast cancers, where it induces apoptosis and halts cell division at the G2-M checkpoint .

In Vivo Studies

In animal models, particularly using human colorectal tumor xenografts (HCT-116), CC-5079 exhibited substantial tumor growth inhibition. In these studies, the compound not only reduced tumor size significantly but also demonstrated activity against multidrug-resistant cancer phenotypes, which is a critical challenge in oncology .

Case Studies and Clinical Implications

Several studies highlight the therapeutic potential of CC-5079:

  • Colorectal Cancer Model :
    • In a xenograft model, CC-5079 was administered to mice with HCT-116 tumors. The results indicated a marked reduction in tumor volume compared to controls, establishing its potential as an effective treatment option for colorectal cancer .
  • Inflammatory Response Modulation :
    • Research indicates that CC-5079's ability to inhibit TNF-α production could have implications beyond oncology, suggesting potential applications in treating inflammatory diseases where TNF-α plays a pivotal role .
  • Multidrug Resistance :
    • Unlike many existing chemotherapeutics that fail against multidrug-resistant tumors, CC-5079's efficacy against such cells offers a promising avenue for developing new treatment strategies for resistant cancers .

Comprehensive Data Table

The following table summarizes key findings related to the applications of CC-5079:

Application Description Efficacy (IC50) Model/Study
Cancer Cell ProliferationInhibits growth of various cancer cell lines4.1 - 50 nmol/LIn vitro studies across multiple cell lines
Tumor Growth InhibitionReduces tumor size in xenograft modelsSignificant reductionHCT-116 colorectal cancer model
TNF-α Secretion InhibitionSuppresses TNF-α production from activated immune cells270 nmol/LLipopolysaccharide-stimulated human PBMCs
Multidrug ResistanceEffective against multidrug-resistant cancer cellsActive against MDRComparative studies with other inhibitors

Mechanism of Action

The mechanism of action of CC 5079 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups can influence its binding affinity and selectivity towards these targets. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition or substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enenitrile
  • 3-(3,5-Dimethoxyphenyl)-3-phenylprop-2-enenitrile
  • 3-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enenitrile

Uniqueness

CC 5079 is unique due to the presence of multiple methoxy groups on both aromatic rings. This structural feature can influence its chemical reactivity, physical properties, and potential applications. The combination of methoxy groups and the nitrile functionality makes it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

203394-55-2

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C19H19NO4/c1-21-15-9-14(10-16(12-15)22-2)17(7-8-20)13-5-6-18(23-3)19(11-13)24-4/h5-7,9-12H,1-4H3

InChI Key

QNZGJJKAOJFFSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC#N)C2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3,4-Dimethoxyphenyl)-3-(3',5'-dimethoxyphenyl)acrylonitrile was prepared analogously to methyl 3,3-bis-(3,4-dimethoxyphenyl)acrylate using 3,4,3',5'-tetramethoxybenzophenone (0.7 g, 2.3 mmol), diethylcyanomethylphosphonate (0.42 mL, 2.5 mmol) and lithium hexamethyldisilazide (1.9 mL, 2.5 mmol, 1.3M) with a reaction time of 60 hours at room temperature. The crude product was purified by flash chromatography (silica gel, 1% ethyl acetate/methylene chloride) to afford 0.66 g (81%) of a mixture of the E and Z isomers as a white solid: mp 88-90° C.; 1H NMR (CDCl3) δ 7.10-6.80 (m, 6 H), 6.61-6.40 (m, 6 H), 5.66 (s, 1 H), 5.61 (s, 1 H), 3.94 (s, 3 H), 3.91 (s, 3 H), 3.87 (s, 3 H), 3.84 (s, 3 H), 3.80 (s, 3 H), 3.77 (s, 6 H); 13C NMR (CDCl3) δ 162.7, 162.5, 160.7, 160.6, 151.1, 150.6, 148.8, 148.5, 141.3, 138.9, 131.1, 129.2, 123.2, 122.1, 118.2, 118.0, 112.6, 110.9, 110.7, 110.7, 107.6, 107.0, 102.1, 102.0, 93.4, 93.1, 56.0, 55.9, 55.5, 55.4; Anal. Calcd for C19H19NO4. Theoretical: C, 70.14; H, 5.89; N, 4.30. Found: C, 70.33; H, 5.89; N, 4.03.
Name
methyl 3,3-bis-(3,4-dimethoxyphenyl)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
reactant
Reaction Step Three

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